1-(5-Bromo-2-chlorophenyl)pyrrolidine

描述

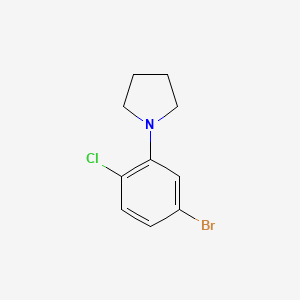

Structure

3D Structure

属性

IUPAC Name |

1-(5-bromo-2-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSHHIFONFVBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682179 | |

| Record name | 1-(5-Bromo-2-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261959-78-7 | |

| Record name | 1-(5-Bromo-2-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-(5-Bromo-2-chlorophenyl)pyrrolidine: A Key Building Block for Targeted Protein Degradation

Introduction: The Emergence of a Versatile Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic modalities is relentless. Among the most promising strategies to have emerged is targeted protein degradation, a powerful approach that harnesses the cell's own machinery to eliminate disease-causing proteins. At the heart of this technology are bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and the ubiquitin-proteasome system.[1][2] The synthesis of these complex molecules relies on a modular approach, utilizing a toolbox of versatile chemical building blocks. 1-(5-Bromo-2-chlorophenyl)pyrrolidine (CAS 1261959-78-7) has been identified as a crucial such building block, particularly for the development of novel protein degraders.[3]

This technical guide provides a comprehensive overview of 1-(5-Bromo-2-chlorophenyl)pyrrolidine, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore plausible and detailed synthetic routes, discuss analytical characterization techniques, and elaborate on its application in the rapidly evolving field of targeted protein degradation. This document is designed to be a practical resource, offering not just data, but also insights into the rationale behind experimental choices.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and drug design. The key physicochemical characteristics of 1-(5-Bromo-2-chlorophenyl)pyrrolidine are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1261959-78-7 | [3] |

| Molecular Formula | C₁₀H₁₁BrClN | [3] |

| Molecular Weight | 260.56 g/mol | [3] |

| Appearance | Likely an off-white to yellow solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO) | Inferred from structure |

| Storage | Room temperature | [3] |

The presence of two halogen atoms, bromine and chlorine, on the phenyl ring offers distinct opportunities for further functionalization through various cross-coupling reactions. The pyrrolidine moiety provides a non-planar, saturated heterocyclic core, which can be advantageous for optimizing pharmacokinetic properties and achieving specific spatial orientations in a larger molecule.

Synthesis and Purification: A Practical Guide

While a specific, publicly available, step-by-step synthesis protocol for 1-(5-Bromo-2-chlorophenyl)pyrrolidine is not extensively documented in the literature, its structure suggests a straightforward synthesis via established N-arylation methodologies. The most probable and industrially scalable methods are the Buchwald-Hartwig amination and nucleophilic aromatic substitution.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3][4][5] This method is highly versatile and tolerant of a wide range of functional groups, making it an ideal choice for the synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.

The proposed reaction involves the coupling of 1-bromo-4-chloro-2-fluorobenzene with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base. The fluorine atom at the 2-position of the starting material is the most likely leaving group in this palladium-catalyzed process due to the relative bond strengths and the established reactivity patterns in Buchwald-Hartwig reactions.

Caption: Proposed Buchwald-Hartwig synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added 1-bromo-4-chloro-2-fluorobenzene (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand like XPhos (0.04 eq). The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).

-

Addition of Reagents: Anhydrous toluene is added via syringe, followed by pyrrolidine (1.2 eq) and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 eq).

-

Reaction Execution: The reaction mixture is heated to a temperature between 80-110 °C and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(5-Bromo-2-chlorophenyl)pyrrolidine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.

-

Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the pyrrolidine, generating the active nucleophile, and to facilitate the regeneration of the active catalyst.

-

Solvent: A non-polar, aprotic solvent like toluene is typically used to ensure the solubility of the reagents and to allow for heating to the required reaction temperature.

Alternative Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable method, particularly given the presence of electron-withdrawing halogen substituents on the phenyl ring.[6][7] In this case, the reaction would likely proceed via the displacement of the fluorine atom, which is generally a good leaving group in SNAr reactions, especially when activated by other electron-withdrawing groups.

Caption: Plausible Nucleophilic Aromatic Substitution route to the target compound.

This method might require more forcing conditions (higher temperatures) compared to the palladium-catalyzed route but has the advantage of avoiding the use of expensive and potentially toxic heavy metal catalysts.

Analytical Characterization: Confirming Identity and Purity

A rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 1-(5-Bromo-2-chlorophenyl)pyrrolidine. A combination of spectroscopic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7.0-7.5 ppm region with characteristic splitting patterns. Aliphatic protons of the pyrrolidine ring would appear as multiplets in the 1.5-3.5 ppm range. |

| ¹³C NMR | Aromatic carbons in the 110-150 ppm range, with carbons attached to halogens showing distinct chemical shifts. Aliphatic carbons of the pyrrolidine ring would be observed in the 20-50 ppm region. |

| Mass Spec. | The molecular ion peak (M+) would be observed at m/z ≈ 259 and 261, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

| FT-IR | C-H stretching vibrations for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-N stretching vibrations. |

Self-Validating System in Analytical Protocol:

The combination of these techniques provides a self-validating system. For instance, the number of distinct proton and carbon signals in the NMR spectra should correspond to the number of unique protons and carbons in the proposed structure. The fragmentation pattern in the mass spectrum should be consistent with the cleavage of the pyrrolidine ring and the halogenated phenyl group. The functional groups identified by IR spectroscopy must be in agreement with the structure determined by NMR and MS.

Application in Targeted Protein Degradation

The primary application of 1-(5-Bromo-2-chlorophenyl)pyrrolidine is as a versatile building block in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase.[1][8] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

The 1-(5-Bromo-2-chlorophenyl)pyrrolidine moiety can be incorporated into a PROTAC scaffold in several ways. The bromine and chlorine atoms provide handles for further chemical modifications, such as Suzuki or Sonogashira couplings, to attach a linker or the E3 ligase-binding element. The pyrrolidine ring itself can contribute to the overall shape and binding affinity of the PROTAC to its targets.

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper safety precautions must be observed when handling 1-(5-Bromo-2-chlorophenyl)pyrrolidine and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9][10]

-

Storage: Store in a cool, dry place away from incompatible materials.[3]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(5-Bromo-2-chlorophenyl)pyrrolidine is a valuable and versatile building block with significant potential in the field of drug discovery, particularly for the development of targeted protein degraders. Its synthesis can be achieved through robust and well-established methodologies like the Buchwald-Hartwig amination. A thorough analytical characterization is crucial to ensure its quality and suitability for downstream applications. As the field of targeted protein degradation continues to expand, the demand for such well-defined and strategically functionalized building blocks will undoubtedly grow, solidifying the importance of 1-(5-Bromo-2-chlorophenyl)pyrrolidine in the medicinal chemist's arsenal.

References

-

1-(5-Bromo-2-chlorophenyl)pyrrolidine, min 97%, 1 gram. (n.d.). Aladdin Scientific. Retrieved January 16, 2026, from [Link]

-

Zareef, M., Iqbal, R., & Arfan, M. (2008). A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 82-86. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 16, 2026, from [Link]

-

Palladium-catalyzed amination of pyrrolidine with aryl chlorides. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Hansson, M. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]

-

Iannazzo, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(7), 867. [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). Molecules, 26(16), 4967. [Link]

-

Yang, Q., Ney, J. E., & Wolfe, J. P. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Organic letters, 7(12), 2575–2578. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Kattamuri, P. V., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(26), 8124–8127. [Link]

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025, July 14). National Institutes of Health. [Link]

-

16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]

-

Fisher Scientific. (n.d.). Pyrrolidine Safety Data Sheet. [Link]

-

Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. (2022, August 19). Drug Testing and Analysis, 14(8), 1395-1407. [Link]

-

Nucleophilic Aromatic Substitution. (2018, August 7). [Video]. YouTube. [Link]

-

Koravović, M., Tasić, G., & Roglić, G. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Journal of the Serbian Chemical Society, 87(7-8), 785-804. [Link]

-

How PROTAC Degraders Work: Molecular Recognition and Design Principles. (n.d.). FASEB. Retrieved January 16, 2026, from [Link]

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2006, March). Journal of Molecular Structure, 786(1), 53-64. [Link]

-

Degradation of proteins by PROTACs and other strategies. (2020). Acta Pharmaceutica Sinica B, 10(2), 207–238. [Link]

-

Pyrrolidine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of Their Biological Activity. Al-Nahrain Journal of Science, 23(4), 5-12. [Link]

-

Recent Advances of Degradation Technologies Based on PROTAC Mechanism. (2022). International Journal of Molecular Sciences, 23(18), 10457. [Link]

-

1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Protein degradation induced by PROTAC molecules as an emerging drug discovery strategy. (2022, May 4). ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 16, 2026, from [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019, December 11). British Journal of Pharmacology, 177(9), 1968-1989. [Link]

-

Pyrrolidine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

2-(3-bromo-5-chlorophenyl)pyrrolidine hydrochloride. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

-

2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 1-(5-Bromo-2-chlorophenyl)pyrrolidine

Abstract: This document provides a comprehensive technical overview of the chemical compound 1-(5-Bromo-2-chlorophenyl)pyrrolidine. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the compound's fundamental properties, including its molecular structure and weight, and delves into its physicochemical characteristics, a representative synthetic pathway, and its potential applications as a structural motif in modern chemical research. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Compound Identification and Core Properties

1-(5-Bromo-2-chlorophenyl)pyrrolidine is a disubstituted aromatic compound featuring a pyrrolidine ring attached to a bromochlorophenyl group. This unique combination of a halogenated aromatic core and a saturated heterocyclic amine makes it a valuable building block in synthetic organic chemistry, particularly for creating libraries of compounds for biological screening.

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrClN | [1][2] |

| Molecular Weight | 260.56 g/mol | [1][2][3] |

| CAS Number | 1261959-78-7 | [1][2][4] |

| IUPAC Name | 1-(5-bromo-2-chlorophenyl)pyrrolidine | N/A |

| Common Synonyms | 4-Bromo-1-chloro-2-pyrrolidinobenzene | [1] |

Physicochemical and Safety Data

Understanding the physicochemical properties of a compound is paramount for its effective use in experimental design, from selecting appropriate solvent systems to establishing safe storage conditions.

| Parameter | Data | Source(s) |

| Purity/Specification | Research Grade (Typically ≥95%) | [4] |

| Storage Conditions | Sealed in a dry environment, refrigerated at 2-8°C. | [2] |

| Hazards | While specific GHS data is not published for this exact compound, related structures with brominated and chlorinated aromatic rings are often associated with skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). Standard laboratory precautions, including the use of personal protective equipment (PPE), are mandatory. | [5] |

Note: A full Safety Data Sheet (SDS) should be consulted from the specific vendor before handling this chemical.

Synthesis and Reactivity

The pyrrolidine ring is a prevalent scaffold in numerous natural alkaloids and synthetic drugs.[6][7] Its synthesis often involves the reaction of a primary or secondary amine with a suitable electrophile. For a compound like 1-(5-Bromo-2-chlorophenyl)pyrrolidine, a common and effective method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.

This reaction is favored in modern synthetic chemistry due to its high functional group tolerance, allowing for the direct formation of the C-N bond between the aromatic ring and the pyrrolidine nitrogen.

Representative Synthetic Protocol: Buchwald-Hartwig Amination

The causality behind this choice of protocol is its efficiency and modularity. It allows for the coupling of a wide range of aryl halides with amines, making it a cornerstone of medicinal chemistry for generating compound libraries.

Reaction Scheme:

-

Starting Materials: 1-Bromo-4-chloro-2-iodobenzene (or a similar 1,2,4-trihalobenzene) and Pyrrolidine.

-

Catalyst System: A Palladium(0) source (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0)) and a specialized phosphine ligand (e.g., Xantphos or BINAP).

-

Base: A strong, non-nucleophilic base is required to deprotonate the pyrrolidine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.

-

Solvent: An anhydrous, aprotic solvent such as toluene or dioxane is used to ensure the stability of the catalyst and reagents.

Step-by-Step Methodology:

-

Inert Atmosphere: The reaction vessel is charged with the aryl halide, the phosphine ligand, and the base. The vessel is then purged and filled with an inert gas (e.g., Argon or Nitrogen). This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reagent Addition: Anhydrous toluene, pyrrolidine, and the Pd(0) catalyst are added sequentially via syringe.

-

Heating: The reaction mixture is heated under reflux (typically 80-110°C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water or brine to remove the inorganic base and salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 1-(5-Bromo-2-chlorophenyl)pyrrolidine.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Buchwald-Hartwig synthesis protocol.

Caption: Workflow for the synthesis of the title compound via Buchwald-Hartwig amination.

Applications in Research and Drug Development

The structural motif of 1-(5-Bromo-2-chlorophenyl)pyrrolidine is of significant interest to medicinal chemists. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the phenyl ring provides orthogonal handles for further chemical modification.

-

Scaffold for Library Synthesis: The bromine atom can be selectively targeted for further cross-coupling reactions (e.g., Suzuki, Sonogashira, or another C-N coupling) while the chlorine atom remains intact, or vice-versa, depending on the catalytic system. This allows for the rapid generation of a diverse library of analogues from a single, advanced intermediate.

-

Fragment-Based Drug Discovery (FBDD): As a substituted pyrrolidine, this compound can serve as a fragment for screening against biological targets. The pyrrolidine moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[8]

-

Precursor for Biologically Active Molecules: The specific substitution pattern may be a key feature in compounds designed to interact with specific protein binding pockets, where halogen bonding and hydrophobic interactions are critical for affinity and selectivity.

References

-

PubChem, 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. [Link]

-

MDPI, Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

-

CAS Common Chemistry, 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine. [Link]

-

MDPI, Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

PubChem, 2-(3-Bromo-5-chlorophenyl)pyrrolidine. [Link]

-

Wikipedia, Pyrrolidine. [Link]

-

PubChemLite, 2-(3-bromo-5-chlorophenyl)pyrrolidine hydrochloride (C10H11BrClN). [Link]

-

PubChem, 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one. [Link]

-

ResearchGate, Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

PubMed Central, Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 1261959-78-7|1-(5-Bromo-2-chlorophenyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 3. 2-(3-Bromo-5-chlorophenyl)pyrrolidine | C10H11BrClN | CID 83735489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one | C9H9BrN2O | CID 49853518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(5-Bromo-2-chlorophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine motif is a prevalent scaffold in numerous biologically active compounds, and its strategic functionalization is of significant interest to researchers.[1][2] This document will delve into the primary synthetic strategies, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The guide will offer detailed, step-by-step experimental protocols, mechanistic insights, and a discussion of the critical parameters that influence reaction outcomes. All quantitative data is summarized for clarity, and workflows are visualized using diagrams to facilitate understanding.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural component in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in drug discovery is attributed to its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility and the capacity to act as a hydrogen bond donor or acceptor.[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1]

The target molecule, 1-(5-Bromo-2-chlorophenyl)pyrrolidine, incorporates this important heterocyclic moiety attached to a di-halogenated phenyl ring. This substitution pattern offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine suggests two primary bond disconnections, leading to two main synthetic approaches:

-

C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a suitably activated 1-bromo-4-chloro-halobenzene with pyrrolidine. The success of this reaction hinges on the presence of an activating group (e.g., fluorine or a nitro group) on the benzene ring to facilitate nucleophilic attack.

-

C-N Bond Formation via Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the direct formation of the C-N bond between an aryl halide and an amine.[3] This method is known for its broad substrate scope and functional group tolerance.[3]

This guide will explore both of these robust strategies in detail.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a well-established method for the formation of aryl-nitrogen bonds.[4] The generally accepted mechanism proceeds through a two-step addition-elimination sequence involving a Meisenheimer complex intermediate.[4] For the synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine, a plausible starting material is 1-bromo-4-chloro-2-fluorobenzene. The highly electronegative fluorine atom acts as an excellent leaving group and activates the aromatic ring towards nucleophilic attack by pyrrolidine.

Proposed Reaction Scheme

Figure 1: General reaction scheme for the SNAr synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Purity | Supplier |

| 1-Bromo-4-chloro-2-fluorobenzene | 1996-29-8 | C₆H₃BrClF | ≥98% | Commercially Available |

| Pyrrolidine | 123-75-1 | C₄H₉N | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | ≥99% | Commercially Available |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Commercially Available |

| Brine (saturated aq. NaCl) | N/A | NaCl, H₂O | N/A | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | ≥97% | Commercially Available |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO).

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Add pyrrolidine (1.2 eq) to the reaction mixture dropwise at room temperature.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1-(5-Bromo-2-chlorophenyl)pyrrolidine.

Mechanistic Causality

The choice of a polar aprotic solvent like DMSO is crucial as it can solvate the potassium carbonate, increasing its basicity, and can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction. Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product. The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method offers a milder alternative to traditional amination methods and is often compatible with a wider range of functional groups.[3][5] For the synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine, a suitable starting material would be 1,4-dibromo-2-chlorobenzene.

Proposed Reaction Scheme

Figure 2: General reaction scheme for the Buchwald-Hartwig synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Purity | Supplier |

| 1,4-Dibromo-2-chlorobenzene | 1435-50-3 | C₆H₃Br₂Cl | ≥98% | Commercially Available |

| Pyrrolidine | 123-75-1 | C₄H₉N | ≥99% | Commercially Available |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | C₄H₆O₄Pd | ≥98% | Commercially Available |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | C₃₉H₅₃P | ≥98% | Commercially Available |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | ≥97% | Commercially Available |

| Toluene | 108-88-3 | C₇H₈ | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Commercially Available |

| Saturated aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl, H₂O | N/A | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | ≥99% | Commercially Available |

Procedure:

-

In an oven-dried Schlenk tube, add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene to the Schlenk tube, followed by 1,4-dibromo-2-chlorobenzene (1.0 eq), pyrrolidine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield 1-(5-Bromo-2-chlorophenyl)pyrrolidine.

Mechanistic Causality

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The bulky and electron-rich phosphine ligand, such as XPhos, is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of pyrrolidine, making it a more potent nucleophile for the coupling reaction. The use of an inert atmosphere is essential to prevent the oxidation of the palladium(0) catalyst.

Data Presentation

Table 1: Physicochemical Properties of 1-(5-Bromo-2-chlorophenyl)pyrrolidine

| Property | Value |

| CAS Number | 1261959-78-7[6] |

| Molecular Formula | C₁₀H₁₁BrClN[6] |

| Molecular Weight | 260.56 g/mol [6] |

| Appearance | Expected to be a solid or oil |

| Purity | ≥97% (as commercially available)[6] |

| Storage | Room temperature[6] |

Visualization of Synthetic Workflows

SNAr Synthesis Workflow

Conclusion

This technical guide has outlined two robust and scientifically sound methodologies for the synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine. The choice between the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific functional group tolerance required for a particular synthetic campaign. Both routes offer a reliable means to access this valuable building block for further elaboration in drug discovery and development programs. The detailed protocols and mechanistic discussions provided herein are intended to serve as a practical resource for researchers in the field.

References

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC - PubMed Central. (URL: [Link])

-

1-(5-Bromo-2-chlorophenyl)pyrrolidine, min 97%, 1 gram. (URL: [Link])

-

2-(5-bromo-2-chlorophenyl)acetonitrile (C8H5BrClN) - PubChemLite. (URL: [Link])

- CN105153137A - Preparation method of empagliflozin - Google P

-

1,5-dimethyl-2-pyrrolidone - Organic Syntheses Procedure. (URL: [Link])

- US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process - Google P

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. (URL: [Link])

- WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google P

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (URL: [Link])

-

1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem. (URL: [Link])

-

Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... - ResearchGate. (URL: [Link])

-

ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (URL: [Link])

- WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google P

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. (URL: [Link])

-

2-(3-Bromo-5-chlorophenyl)pyrrolidine | C10H11BrClN | CID 83735489 - PubChem. (URL: [Link])

-

FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI - JSS College of Arts, Commerce and Science. (URL: [Link])

-

(PDF) 2-Bromo-5-fluorobenzaldehyde - ResearchGate. (URL: [Link])

-

Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (URL: [Link])

-

Introduction to Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])

-

Design and synthesis of pyrrolidine-5,5-trans-lactams (5-oxohexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 2. Potency and chirality - PubMed. (URL: [Link])

-

2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904 - PubChem. (URL: [Link])

Sources

- 1. WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google Patents [patents.google.com]

- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to 1-(5-Bromo-2-chlorophenyl)pyrrolidine: Synthesis, Characterization, and Applications

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Its non-planar, saturated heterocyclic structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets. This guide provides a comprehensive technical overview of 1-(5-Bromo-2-chlorophenyl)pyrrolidine , a substituted phenylpyrrolidine with potential applications in drug discovery and chemical biology. We will delve into its chemical structure, nomenclature, physicochemical properties, a detailed synthetic protocol, and expected analytical characterization.

Chemical Structure and Nomenclature

1-(5-Bromo-2-chlorophenyl)pyrrolidine is a halogenated aromatic amine with a pyrrolidine moiety directly attached to the phenyl ring.

Chemical Structure:

IUPAC Name: 1-(5-Bromo-2-chlorophenyl)pyrrolidine[2]

CAS Number: 1261959-78-7[2][3][4][5]

Molecular Formula: C₁₀H₁₁BrClN[4]

Molecular Weight: 260.56 g/mol [4]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-Bromo-2-chlorophenyl)pyrrolidine is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, including reaction conditions and biological assays.

| Property | Value | Source |

| Appearance | Expected to be a solid or oil | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | - |

| pKa | Not available | - |

Synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine via Buchwald-Hartwig Amination

The synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine can be efficiently achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[6][7][8] This reaction is a powerful tool for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines. The proposed synthetic route involves the coupling of 1,4-dibromo-2-chlorobenzene with pyrrolidine. The selectivity of the reaction is governed by the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions.[9]

Reaction Scheme:

Caption: Proposed synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is chosen for its high activity in C-N cross-coupling reactions. The choice of a suitable phosphine ligand is critical for the efficiency of the catalytic cycle. Xantphos is a bulky, electron-rich bisphosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to high yields.[6]

-

Base: A moderately strong inorganic base like cesium carbonate (Cs₂CO₃) is employed to deprotonate the pyrrolidine, forming the active nucleophile, and to neutralize the hydrogen bromide generated during the reaction. Its use can sometimes lead to cleaner reactions compared to stronger bases like sodium tert-butoxide.[8]

-

Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions as it is non-polar and has a sufficiently high boiling point to facilitate the reaction. It is crucial to use an anhydrous solvent to prevent the deactivation of the catalyst.[7]

-

Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium(0) catalyst.[8]

Step-by-Step Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add 1,4-dibromo-2-chlorobenzene (1.0 mmol, 1.0 equiv.), cesium carbonate (1.5 mmol, 1.5 equiv.), and Xantphos (0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.

-

Addition of Catalyst and Solvent: Add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%) and anhydrous toluene (5 mL) to the flask under a positive pressure of argon.

-

Addition of Amine: Add pyrrolidine (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(5-Bromo-2-chlorophenyl)pyrrolidine.

Analytical Characterization

The structure and purity of the synthesized 1-(5-Bromo-2-chlorophenyl)pyrrolidine should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the aromatic protons. The pyrrolidine protons will likely appear as multiplets in the aliphatic region (around 1.5-4.0 ppm). The aromatic protons will appear in the downfield region (around 6.5-7.5 ppm) with splitting patterns characteristic of a trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyrrolidine ring and the aromatic ring. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (260.56 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom and one chlorine atom (with their respective natural isotopic abundances).[10]

-

IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, and C-Br and C-Cl stretching vibrations.

Applications in Research and Drug Development

Substituted phenylpyrrolidines are a class of compounds with significant interest in drug discovery due to their diverse biological activities. They have been investigated as, for example, anticonvulsant agents.[11] The specific substitution pattern of 1-(5-Bromo-2-chlorophenyl)pyrrolidine provides a unique scaffold for further chemical modification. The bromine atom can serve as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, or another Buchwald-Hartwig reaction) to introduce additional diversity. The chlorine atom also offers a potential site for modification, although it is generally less reactive.

This compound can be utilized as a building block in the synthesis of more complex molecules for screening in various therapeutic areas, including neuroscience, oncology, and infectious diseases. The pyrrolidine nitrogen can also be further functionalized.

Conclusion

1-(5-Bromo-2-chlorophenyl)pyrrolidine is a valuable chemical entity with potential applications in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its structure, properties, and a reliable synthetic protocol based on the Buchwald-Hartwig amination. The detailed experimental procedure and the discussion of the rationale behind the chosen conditions aim to empower researchers to synthesize and utilize this compound in their drug discovery and development endeavors.

References

- Li Petri G, Spanò V, Spatola R, et al. Bioactive pyrrole-based compounds with target selectivity. Eur J Med Chem. 2020;208:112783. doi: 10.1016/j.ejmech.2020.112783.

-

Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

- Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry, 1(1).

-

MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Published December 2, 2022. Accessed January 15, 2026. [Link]

-

PubChem. 1,4-Dibromo-2-chlorobenzene. Accessed January 15, 2026. [Link]

-

Aladdin Scientific. 1-(5-Bromo-2-chlorophenyl)pyrrolidine, min 97%, 1 gram. Accessed January 15, 2026. [Link]

-

PubChem. Pyrrolidine. Accessed January 15, 2026. [Link]

-

PubChem. 2-(3-Bromo-5-chlorophenyl)pyrrolidine. Accessed January 15, 2026. [Link]

-

PubChemLite. 2-(5-bromo-2-chlorophenyl)pyrrolidine. Accessed January 15, 2026. [Link]

-

PubChemLite. 2-(3-bromo-5-chlorophenyl)pyrrolidine hydrochloride. Accessed January 15, 2026. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Accessed January 15, 2026. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Accessed January 15, 2026. [Link]

-

National Institute of Standards and Technology. Pyrrolidine. In NIST Chemistry WebBook. Accessed January 15, 2026. [Link]

-

National Institute of Standards and Technology. 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-. In NIST Chemistry WebBook. Accessed January 15, 2026. [Link]

-

PubChemLite. 2-(5-bromo-2-chlorophenyl)pyrrolidine. Accessed January 15, 2026. [Link]

Sources

- 1. Pyrrolidine [webbook.nist.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 1261959-78-7|1-(5-Bromo-2-chlorophenyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. parchem.com [parchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PubChemLite - 2-(5-bromo-2-chlorophenyl)pyrrolidine (C10H11BrClN) [pubchemlite.lcsb.uni.lu]

- 11. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-(5-Bromo-2-chlorophenyl)pyrrolidine: An In-depth Technical Guide

Molecular Structure and Spectroscopic Overview

1-(5-Bromo-2-chlorophenyl)pyrrolidine possesses a unique combination of a substituted aromatic ring and a saturated heterocyclic moiety. The spectroscopic analysis of this compound is crucial for its unambiguous identification and the confirmation of its synthesis. The key structural features influencing its spectroscopic signature are the 1,2,4-trisubstituted benzene ring bearing a bromine and a chlorine atom, and an N-aryl pyrrolidine ring.

This guide will systematically explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(5-Bromo-2-chlorophenyl)pyrrolidine.

Molecular Structure:

Caption: Molecular structure of 1-(5-Bromo-2-chlorophenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 1-(5-Bromo-2-chlorophenyl)pyrrolidine are detailed below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the substituted benzene ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts of aromatic protons are influenced by the electronic effects of the halogen substituents and the pyrrolidine nitrogen.[1][2][3][4][5]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.35 - 7.45 | d | J ≈ 2.5 |

| H-4 | 6.80 - 6.90 | dd | J ≈ 8.5, 2.5 |

| H-6 | 7.55 - 7.65 | d | J ≈ 8.5 |

| Pyrrolidine (α-CH₂) | 3.30 - 3.40 | t | J ≈ 6.5 |

| Pyrrolidine (β-CH₂) | 1.95 - 2.05 | m |

Interpretation and Causality:

-

Aromatic Protons: The aromatic region is predicted to display three distinct signals.[2][3][4][5] The proton at C-6 is expected to be the most downfield due to the deshielding effect of the adjacent chlorine atom. The proton at C-3 will appear as a doublet due to coupling with H-4, and the proton at C-4 will be a doublet of doublets from coupling to both H-3 and H-6. The expected coupling constants are typical for ortho and meta coupling in benzene derivatives.

-

Pyrrolidine Protons: The protons on the carbons adjacent to the nitrogen (α-CH₂) are expected to be deshielded and appear as a triplet around 3.3-3.4 ppm. The protons on the β-carbons of the pyrrolidine ring will be more shielded and are predicted to appear as a multiplet around 1.95-2.05 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 10 carbon atoms are expected to be inequivalent.[3][4][5][6]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 148 - 152 |

| C-2 | 125 - 129 |

| C-3 | 132 - 136 |

| C-4 | 120 - 124 |

| C-5 | 115 - 119 |

| C-6 | 130 - 134 |

| Pyrrolidine (α-C) | 50 - 54 |

| Pyrrolidine (β-C) | 25 - 29 |

Interpretation and Causality:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.[6] The carbon attached to the nitrogen (C-1) is expected to be significantly downfield. The carbons bearing the chlorine (C-2) and bromine (C-5) will also be downfield, with their exact shifts influenced by the interplay of inductive and resonance effects. The remaining aromatic carbons will resonate in the typical aromatic region of 120-140 ppm.

-

Pyrrolidine Carbons: The α-carbons of the pyrrolidine ring, being directly attached to the nitrogen, will be deshielded and appear in the 50-54 ppm range. The more shielded β-carbons are expected to resonate around 25-29 ppm.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra is outlined below.

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 1-(5-Bromo-2-chlorophenyl)pyrrolidine will exhibit characteristic bands for the aromatic ring, C-N bond, and C-H bonds.[7][8][9][10]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C Stretch | 1580 - 1600, 1470 - 1500 | Medium to Strong |

| C-N Stretch (Aromatic Amine) | 1310 - 1360 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Interpretation and Causality:

-

C-H Stretching: The aromatic C-H stretching vibrations are expected at slightly higher wavenumbers (>3000 cm⁻¹) compared to the aliphatic C-H stretches of the pyrrolidine ring (<3000 cm⁻¹).[7][8][9][10]

-

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the benzene ring are predicted to appear as a pair of bands in the 1470-1600 cm⁻¹ region.[7]

-

C-N and C-Halogen Stretching: A strong absorption corresponding to the C-N stretching of the N-aryl bond is expected. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Experimental Protocol for FT-IR Spectroscopy

A standard procedure for obtaining an FT-IR spectrum of a solid sample is as follows:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 1-(5-Bromo-2-chlorophenyl)pyrrolidine is expected to show a prominent molecular ion peak and characteristic fragment ions. The presence of bromine and chlorine will result in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens.[11][12][13]

| m/z | Predicted Ion | Notes |

| 260/262/264 | [M]⁺ | Molecular ion peak with a characteristic isotopic pattern due to the presence of one bromine and one chlorine atom. The relative intensities of the peaks will depend on the natural abundance of the isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br).[11][12][13] |

| 190/192/194 | [M - C₄H₈]⁺ | Loss of the pyrrolidine ring via cleavage of the C-N bonds. |

| 155/157 | [M - C₄H₈ - Cl]⁺ | Subsequent loss of a chlorine radical. |

| 111/113 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |

| 70 | [C₄H₈N]⁺ | Fragment corresponding to the pyrrolidine cation. |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak will be observed at m/z values corresponding to the different isotopic combinations of bromine and chlorine. The most abundant peak in this cluster will likely be at m/z 260 (for ¹²C₁₀¹H₁₁⁷⁹Br³⁵Cl¹⁴N). The M+2 and M+4 peaks will have significant intensities due to the presence of ⁸¹Br and ³⁷Cl isotopes.[11][12][13]

-

Fragmentation Pattern: The primary fragmentation pathway is expected to be the cleavage of the C-N bond, leading to the loss of the pyrrolidine ring or the formation of a pyrrolidine-containing fragment. Further fragmentation of the aromatic portion may involve the loss of the halogen atoms.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

Caption: A typical workflow for GC-MS analysis.[14][15][16]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-(5-Bromo-2-chlorophenyl)pyrrolidine. The predicted NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for scientists engaged in the synthesis, identification, and application of this compound. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity and utility for the research community.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Emerald Cloud Lab. (2022, December 19). ExperimentGCMS Documentation. Retrieved from [Link]

-

SlideShare. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 3.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- Unknown. (n.d.). 4406 GC-MS procedure and background.docx.

-

Organic Chemistry | OpenStax. (2024, September 26). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloroaniline. Retrieved from [Link]

- Unknown. (n.d.). 13-C NMR Protocol for beginners AV-400.

-

The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds [Video]. YouTube. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

- University of Oxford, Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments.

-

Organic Chemistry | OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-chloro-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-chlorobenzene. Retrieved from [Link]

- Unknown. (n.d.). Sample Preparation Guidelines for GC-MS.

-

HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. Retrieved from [Link]

-

PubChem. (n.d.). p-Bromochlorobenzene. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

- Books. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.

-

SpectraBase. (n.d.). 2-Chloroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uni-saarland.de [uni-saarland.de]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. memphis.edu [memphis.edu]

- 16. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]

The Pyrrolidine Scaffold: A Cornerstone in the Pursuit of Novel Bioactive Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its inherent structural features, including sp3-hybridization that allows for a three-dimensional exploration of chemical space and the presence of multiple stereogenic centers, make it an ideal framework for the design of novel therapeutics with enhanced potency and selectivity.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by substituted pyrrolidines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their synthesis and evaluation. We will explore key therapeutic areas where pyrrolidine derivatives have shown significant promise, including oncology, virology, and neuroscience, offering field-proven insights and detailed protocols to empower researchers in their quest for next-generation therapies.

The Pyrrolidine Advantage in Drug Design

The prevalence of the pyrrolidine motif in numerous FDA-approved drugs and natural products is a testament to its significance in medicinal chemistry.[1] Several key attributes contribute to its success:

-

Stereochemical Complexity: The pyrrolidine ring can possess up to four stereocenters, leading to a vast number of stereoisomers. This allows for the fine-tuning of interactions with chiral biological targets, such as enzymes and receptors, often leading to improved efficacy and reduced off-target effects.[1][2]

-

Three-Dimensional Architecture: Unlike flat aromatic rings, the non-planar nature of the pyrrolidine scaffold, a phenomenon known as "pseudorotation," provides a superior three-dimensional coverage of pharmacophore space.[1][2] This is crucial for establishing precise and high-affinity interactions with the complex topographies of protein binding sites.

-

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, contributing to enhanced aqueous solubility and improved pharmacokinetic profiles of drug candidates.[3]

-

Synthetic Tractability: The pyrrolidine core can be readily synthesized from chiral precursors like L-proline and 4-hydroxyproline, or through versatile methods such as 1,3-dipolar cycloaddition reactions, allowing for the generation of diverse libraries of substituted derivatives.[4][5]

Anticancer Activity of Substituted Pyrrolidines

The pyrrolidine scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[6][7] These derivatives often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[6]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A critical signaling cascade frequently dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[8] This pathway plays a central role in promoting cell growth, proliferation, and survival.[8] Several pyrrolidine-containing molecules have been designed as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", style=filled]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", style=filled]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#EA4335"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substituted_Pyrrolidine [label="Substituted\nPyrrolidine\nInhibitor", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylation"]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylation"]; Akt -> mTOR; mTOR -> Proliferation; Akt -> Apoptosis [label="Inhibition", arrowhead=tee]; Substituted_Pyrrolidine -> PI3K [label="Inhibition", arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; }

Caption: Inhibition of the PI3K/Akt signaling pathway by a substituted pyrrolidine.Featured Anticancer Agents: Spirooxindole-Pyrrolidines

Spirooxindole-pyrrolidines are a class of compounds that have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6][9][10] The rigid spirocyclic system allows for precise orientation of substituents to maximize interactions with their biological targets.

Experimental Protocols

The following protocol describes a general method for the synthesis of spirooxindole-pyrrolidines via a 1,3-dipolar cycloaddition reaction.[6]

Workflow for Spirooxindole-Pyrrolidine Synthesis

Caption: General workflow for the synthesis of spirooxindole-pyrrolidines.

Step-by-Step Protocol:

-

In situ Generation of Azomethine Ylide: To a solution of an isatin derivative (1 mmol) and an amino acid (e.g., sarcosine, 1.2 mmol) in a suitable solvent (e.g., methanol or ethanol) is added a dipolarophile (1 mmol).

-

1,3-Dipolar Cycloaddition: The reaction mixture is refluxed for a specified period (typically 4-8 hours) until the starting materials are consumed (monitored by TLC).

-

Isolation and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spirooxindole-pyrrolidine.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[3][11][12]

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized spirooxindole-pyrrolidine derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative Cytotoxicity Data for Spirooxindole-Pyrrolidines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | HeLa | 70 | [9] |

| 4 | HeLa | < 20 | [9] |

| 4u | HepG-2 | < 10 µg/mL | [6] |

| 4w | HepG-2 | < 10 µg/mL | [6] |

Antiviral Activity of Substituted Pyrrolidines

The pyrrolidine scaffold is a key component of several antiviral drugs, particularly those targeting viral proteases and neuraminidases.[4]

Mechanism of Action: Inhibition of Viral Enzymes

The HCV NS3/4A protease is essential for viral replication, making it a prime target for antiviral therapy.[4] Pyrrolidine-based compounds have been developed as potent inhibitors of this enzyme.[14]

Neuraminidase is a crucial enzyme for the release of new influenza virus particles from infected cells. Pyrrolidine derivatives can act as neuraminidase inhibitors, preventing the spread of the virus.

Experimental Protocols

Many antiviral pyrrolidines are synthesized from L-proline or its derivatives, leveraging the inherent chirality of the starting material.[15]

Workflow for Synthesis of L-Proline-Derived Antivirals

Caption: General synthetic workflow for L-proline-derived antiviral agents.

Step-by-Step Protocol (Illustrative):

-

Starting Material: Begin with a commercially available, protected L-proline derivative (e.g., Boc-L-proline).

-

Functional Group Transformations: Perform a series of chemical transformations to introduce the desired functionalities onto the pyrrolidine ring. This may involve reductions, oxidations, and substitutions.

-

Coupling Reactions: Couple the modified pyrrolidine core with other key fragments of the target molecule using standard peptide coupling or cross-coupling methodologies.

-

Deprotection: Remove any protecting groups to yield the final active compound.

-

Purification: Purify the final product using techniques such as HPLC.

A fluorescence-based assay can be used to determine the ability of a compound to inhibit influenza neuraminidase activity.[4][16]

Neuraminidase Inhibition Assay Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound and a fluorescent substrate (e.g., MUNANA).

-

Enzyme Reaction: In a 96-well plate, incubate the influenza virus (containing neuraminidase) with the test compound for 45 minutes at room temperature.[4]

-

Substrate Addition: Add the MUNANA substrate to each well and incubate for 1 hour at 37°C.[4]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., ethanol and NaOH).[4]

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4]

-

Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC₅₀ value.

Central Nervous System (CNS) Activity of Substituted Pyrrolidines

Pyrrolidine derivatives have shown significant potential in the treatment of various CNS disorders, including anxiety, depression, and neurodegenerative diseases.[17][18]

Mechanism of Action: Modulation of CNS Receptors

Many CNS-active pyrrolidines exert their effects by binding to and modulating the activity of specific receptors in the brain, such as serotonin or nicotinic acetylcholine receptors.[19]

Experimental Protocols

The synthesis of CNS-active pyrrolidines often involves the construction of the pyrrolidine ring followed by the introduction of pharmacophoric groups that are crucial for receptor binding.

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[20][21]

Radioligand Binding Assay Protocol:

-

Membrane Preparation: Prepare a membrane homogenate from a tissue source rich in the receptor of interest (e.g., rat brain cortex).[22]

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-ligand) and varying concentrations of the unlabeled test compound.[21]

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

-

Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ of the test compound and calculate its binding affinity (Ki) using the Cheng-Prusoff equation.[20]

Conclusion

The substituted pyrrolidine scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its unique structural and physicochemical properties provide a fertile ground for the design of potent and selective molecules against a wide range of biological targets. The methodologies and insights presented in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full potential of the pyrrolidine core in their drug discovery endeavors. Continued exploration of the vast chemical space accessible through substituted pyrrolidines holds immense promise for addressing unmet medical needs across various disease areas.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. ScienceDirect. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

-

Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. PMC. [Link]

-

Spirooxindole-Pyrrolizidine: Synthesis, Crystal Structure, and Anticancer Activity. Taylor & Francis Online. [Link]

-

Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. RSC Publishing. [Link]

-

Pyrrolidine molecules are a significant class of synthetic and natural plant metabolites, which shows the diversity of pharmacological activities. Bohrium. [Link]

-

New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. PMC. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

-

ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. YouTube. [Link]

-

PI3K-Akt signaling pathway. Cusabio. [Link]

-